molecular formula C13H13NO3 B1468529 Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone CAS No. 1405760-98-6

Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone

Cat. No. B1468529
CAS RN: 1405760-98-6
M. Wt: 231.25 g/mol
InChI Key: FFRCXPDJQYULRU-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years .

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives have been found to exhibit antimicrobial activity . In a study, two synthesized compounds were tested against eight different microorganisms and found to be active against some of the species .

Antifungal Activity

Synthetic benzofuran derivatives have received considerable attention due to their antifungal N‑myristoyl transferase inhibitor activity . This suggests that they could be used in the treatment of fungal infections.

Inhibitors of P450 Aromatase

Benzofuran derivatives have been found to act as potent non-steroidal reversible inhibitors of P450 aromatase . This enzyme plays a crucial role in the biosynthesis of estrogens, and its inhibition is a targeted therapy for estrogen-dependent breast cancer.

Anticancer Activity

Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties . For instance, certain benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells .

Inhibition of Tyrosine Kinase (TK) Signaling Pathway

Cancer often has an overactive receptor tyrosine kinase (TK) signaling pathway. Inhibiting these receptors is one of the potential cancer treatments . Benzofuran derivatives could potentially be used to inhibit the TK signaling pathway.

Biological Activity of Cyclobutane, Thiazole, and Benzofuran Groups

The physiological action of the two groups with the well-known biological activity of the compounds containing cyclobutane, thiazole, and benzofuran groups is combined . This approach seems to be useful as it may combine the physiological action of the two groups with the well-known biological activity of the compounds containing cyclobutane, thiazole, and benzofuran groups .

Potential Applications for Photochemical Energy Storage

The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes has important biological implications in splitting the cyclobutane-type pyrimidine dimers in UV damaged DNA , and may have potential applications for photochemical energy storage .

Medicinal Chemistry

Benzofuran neolignans and nor-neolignans, which are contained in most plants, have attracted much attention in medicinal chemistry for their wide range of various biological activities, including insecticidal, fungicidal, antimicrobial, and antioxidant properties .

Mechanism of Action

While the specific mechanism of action for “Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone” is not mentioned in the retrieved resources, benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have potential applications as drugs .

properties

IUPAC Name

1-benzofuran-2-yl-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-10-5-6-14(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10,15H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRCXPDJQYULRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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